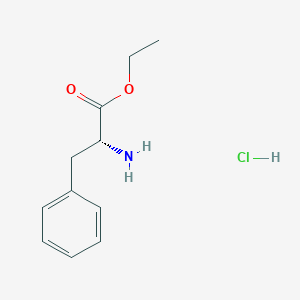

D-Phenylalanine ethyl ester hydrochloride

Descripción general

Descripción

D-Phenylalanine ethyl ester hydrochloride: is a chemical compound with the molecular formula C11H15NO2·HCl. It is an ester derivative of D-phenylalanine, an amino acid. This compound is often used in peptide synthesis and has various applications in scientific research and industry.

Mecanismo De Acción

Target of Action

D-Phenylalanine Ethyl Ester Hydrochloride primarily targets Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biochemical processes in the human body.

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, D-Phenylalanine is known to block the degradation of enkephalins, which act as agonists of the mu and delta opioid receptors . This interaction can lead to antidepressant effects .

Biochemical Pathways

This compound affects several biochemical pathways. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It also influences the transport of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan .

Pharmacokinetics

It is known that d-phenylalanine is absorbed from the small intestine and transported to the liver via the portal circulation . A small amount of D-Phenylalanine is converted to L-Phenylalanine .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can lead to the production of melanin, dopamine, noradrenalin, and thyroxine . It can also influence the transport of large neutral amino acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s optical activity is +32.4° at a concentration of 2 in ethanol

Análisis Bioquímico

Biochemical Properties

D-Phenylalanine Ethyl Ester Hydrochloride is involved in various biochemical reactions. It is a precursor to several other metabolic pathways . The compound interacts with enzymes such as L-phenylalanine ammonia lyase (PAL) and phenylalanine hydroxylase (PAH) .

Cellular Effects

The cellular effects of this compound are diverse. It can lead to the production of melanin, dopamine, noradrenalin, and thyroxine. It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is hypothesized that phenylalanine metabolism has been shifted to produce trans-cinnamate via L-phenylalanine ammonia lyase (PAL), instead of producing tyrosine, a dopamine precursor, via phenylalanine hydroxylase (PAH) .

Metabolic Pathways

This compound is involved in phenylalanine metabolism . It interacts with enzymes such as L-phenylalanine ammonia lyase (PAL) and phenylalanine hydroxylase (PAH), affecting metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine ethyl ester hydrochloride typically involves the esterification of D-phenylalanine with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality.

Análisis De Reacciones Químicas

Types of Reactions: D-Phenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield D-phenylalanine and ethanol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: D-phenylalanine and ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding ketones.

Reduction: Corresponding alcohols.

Aplicaciones Científicas De Investigación

Chemistry: D-Phenylalanine ethyl ester hydrochloride is widely used in peptide synthesis as a building block. It is also used in the synthesis of various organic compounds and intermediates.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It serves as a substrate for various enzymatic reactions.

Medicine: this compound has potential therapeutic applications. It is studied for its role in pain management and as a potential treatment for certain neurological disorders.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of fine chemicals and as a reagent in analytical chemistry.

Comparación Con Compuestos Similares

- L-Phenylalanine ethyl ester hydrochloride

- D-Phenylalanine methyl ester hydrochloride

- L-Phenylalanine methyl ester hydrochloride

Comparison: D-Phenylalanine ethyl ester hydrochloride is unique due to its specific stereochemistry (D-form) and the presence of an ethyl ester group. This distinguishes it from its L-form counterpart and methyl ester derivatives. The D-form is often preferred in certain synthetic applications due to its specific reactivity and interaction with biological systems.

Actividad Biológica

D-Phenylalanine ethyl ester hydrochloride (D-PEE) is a compound derived from the amino acid phenylalanine, specifically its D-enantiomer, and is used in various biochemical and therapeutic contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on diverse research findings.

D-PEE has the chemical formula CHClNO with a molecular weight of 229.70 g/mol. It is a hydrochloride salt, enhancing its solubility in aqueous solutions, which is critical for biological applications .

Inhibition of Amyloid Formation

Research indicates that D-phenylalanine plays a significant role in modulating protein aggregation, particularly in conditions such as phenylketonuria (PKU). In a study examining the self-assembly of L-phenylalanine into amyloid fibrils, it was found that D-phenylalanine effectively inhibits this process. By preventing the formation of fibrillar structures, D-PEE can form non-propagating flakes instead . This mechanism is crucial as amyloid fibrils are implicated in various neurodegenerative diseases.

Neuroprotective Effects

D-PEE has been studied for its potential neuroprotective effects. Elevated levels of phenylalanine have been associated with cognitive impairments and neurological damage in individuals with PKU. D-PEE's ability to modulate phenylalanine levels could mitigate these effects, promoting better cognitive function and reducing neurotoxicity .

Pain Management

D-PEE has been explored for its analgesic properties. It is thought to enhance pain relief by inhibiting the breakdown of endorphins and other neurotransmitters involved in pain perception. Some studies suggest that it may be beneficial for chronic pain conditions .

Mental Health

The use of D-phenylalanine in treating mood disorders has been investigated, particularly its role in increasing dopamine levels. Dopamine is essential for mood regulation, and D-PEE may help alleviate symptoms of depression by enhancing dopaminergic activity .

Clinical Observations

- Cognitive Function in PKU Patients : A clinical study assessed the impact of elevated phenylalanine levels on cognitive performance in adults with early-treated PKU. Results indicated that managing these levels with compounds like D-PEE could improve cognitive outcomes .

- Pain Management Trials : In trials involving chronic pain patients, those administered D-PEE reported significant reductions in pain scores compared to placebo groups, suggesting its efficacy as an adjunct therapy .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFQPLFYTKMCHN-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.